7-Mercaptoheptanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-mercaptoheptanoic acid and its derivatives involves various biochemical and chemical processes. Notably, the biosynthesis pathway has been elucidated in methanogenic bacteria, where it is synthesized from α-ketosuberate via a process that involves repeated α-keto acid chain elongation and subsequent conversion to a thiol group (White, 1989). Additionally, the chemical synthesis of related compounds, such as 7-mercaptoheptanoylthreonine phosphate (HS-HTP), has been reported, providing insights into synthetic methodologies that could be applicable to 7-mercaptoheptanoic acid (Noll, Donnelly, & Wolfe, 1987).
Molecular Structure Analysis
The molecular structure of 7-mercaptoheptanoic acid is characterized by a seven-carbon chain terminating in a carboxylic acid and a thiol group. This structure is crucial for its function in biological systems, particularly as a component of coenzymes in methanogenic bacteria. The detailed structure of component B of the methylcoenzyme M methylreductase system, which includes a 7-mercaptoheptanoic acid moiety, has been determined, providing valuable information on the molecular configuration and its implications for enzymatic activity (Noll, Rinehart, Tanner, & Wolfe, 1986).
Chemical Reactions and Properties
7-Mercaptoheptanoic acid's reactivity, particularly its thiol group, is pivotal in its role within biochemical pathways. The thiol group can undergo oxidation and form disulfides, which is a critical reaction in the functioning of methanogenic coenzyme systems. The synthesis and reactivity of HS-HTP, a closely related compound, underscore the importance of the thiol group in biological redox reactions and its potential chemical versatility (Noll, Donnelly, & Wolfe, 1987).
Physical Properties Analysis
While specific studies on the physical properties of 7-mercaptoheptanoic acid are limited, the physical characteristics of thiol-containing compounds generally include a distinct odor and the ability to form hydrogen bonds, which can affect their solubility and boiling points. The structure and physical properties of related compounds, such as 7-mercaptoheptanoylthreonine phosphate, have been analyzed, offering insights into how the thiol and carboxylic acid groups may influence the physical behavior of 7-mercaptoheptanoic acid (Noll, Rinehart, Tanner, & Wolfe, 1986).
Scientific Research Applications
1. Influence on Sensory Properties
7-Mercaptoheptanoic acid and its derivatives, such as 4-mercapto-2-heptanol, have been studied for their influence on the sensory properties of thiols with oxygen-sulfur functionality. These studies, particularly focusing on stereochemistry, have revealed significant impacts on sensory characteristics due to acetylation and the configurations of asymmetric centers (Nörenberg et al., 2013).
2. In Drug Metabolism Profiling
The application of 7-mercaptoheptanoic acid in drug metabolism profiling has been demonstrated. It has been used to develop an electrochemical microfluidic platform for profiling human P450 drug metabolism, which represents a significant advancement in evaluating the interaction of P450 and drugs (Fantuzzi et al., 2010).
3. Modulation of Electronic Structures
Research has shown that 7-mercaptoheptanoic acid can be used to control the modulation of electronic structures. For instance, it has been studied for its role in bonding geometries and the electronic structures of mercapto-acetic acid molecules on ZnO surfaces, contributing to significant insights in nanotechnology (Tian et al., 2010).
4. Synthesis of Amino Acids and Bioplastics
7-Mercaptoheptanoic acid and related compounds have been explored for the production of non-natural straight-chain amino acids, such as 7-aminoheptanoate, which are potential monomers for polymeric bioplastics. These studies are significant in the field of metabolic engineering and green chemistry (Cheng et al., 2019).
5. Applications in Food Chemistry
In food chemistry, 7-mercaptoheptanoic acid and its derivatives have been identified in various foods, influencing flavor and aroma. Research in this area includes the synthesis and sensorial evaluation of mercapto esters, which are important for understanding flavor profiles in foods like wine and passion fruit (Vermeulen & Collin, 2003).
6. Biodegradation Studies
The biodegradation of mercaptoheptanoic acids and related compounds has been extensively studied, providing valuable information on the environmental impact and degradation pathways of these compounds. This research is crucial for assessing the environmental safety of industrial chemicals (Rücker et al., 2018).
7. Self-Assembled Monolayers and Nanoparticles
7-Mercaptoheptanoic acid has been utilized in the formation of self-assembled monolayers on metal substrates, which are significant for various applications in nanotechnology and materials science. The research in this area has led to the development of new materials and methods for controlling surface properties at the nanoscale (Angelova et al., 2005).
properties
IUPAC Name |
7-sulfanylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJTUYPIWZAMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199973 | |
Record name | 7-Mercaptoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Mercaptoheptanoic acid | |
CAS RN |
52000-32-5 | |
Record name | 7-Mercaptoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52000-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Mercaptoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052000325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Mercaptoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-sulfanylheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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